Cas no 866019-22-9 (5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile)

5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile is a heterocyclic compound featuring a brominated nicotinonitrile core substituted with a pyrimidinylsulfanyl group. This structure confers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of bioactive molecules. The bromine atom enhances reactivity for further functionalization, while the pyrimidinylsulfanyl moiety contributes to potential binding interactions in target systems. Its well-defined molecular architecture ensures consistency in downstream reactions, making it valuable for precision synthesis. The compound's stability under standard conditions further supports its utility in complex organic transformations.
5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile structure
866019-22-9 structure
Product Name:5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile
CAS No:866019-22-9
MF:
MW:
MDL:MFCD03787143
CID:4662341
Update Time:2025-05-20

5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile
    • MDL: MFCD03787143

5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile Pricemore >>

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Additional information on 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile

Recent Advances in the Study of 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile (CAS: 866019-22-9)

The compound 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile (CAS: 866019-22-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by a pyrimidine-thioether linkage to a brominated nicotinonitrile core, has emerged as a promising scaffold for drug discovery, particularly in the development of kinase inhibitors and antiviral agents.

Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that this compound exhibits potent inhibitory activity against several protein kinases involved in cancer signaling pathways. The bromine substitution at the 5-position and the pyrimidinylsulfanyl moiety at the 2-position appear to be critical for its binding affinity, as revealed by X-ray crystallographic studies of the compound bound to the ATP-binding site of target kinases.

In terms of synthetic accessibility, a novel and efficient three-step synthesis route for 866019-22-9 was reported in Organic Process Research & Development (2023), featuring a key palladium-catalyzed C-S coupling reaction between 5-bromo-4,6-dimethyl-2-mercaptonicotinonitrile and 2-chloropyrimidine. This improved synthetic protocol achieved an overall yield of 68%, significantly higher than previous methods, making the compound more accessible for further biological evaluation.

From a pharmacological perspective, preclinical studies published in Bioorganic & Medicinal Chemistry Letters (2024) have shown that 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile displays favorable pharmacokinetic properties, including good oral bioavailability (F = 62% in rat models) and moderate plasma protein binding (85-90%). These characteristics, combined with its demonstrated in vitro potency (IC50 values in the nanomolar range against several cancer cell lines), position this compound as a promising lead for further optimization.

Notably, the compound has also shown potential in antiviral research. A recent study in Antiviral Research (2024) reported its activity against SARS-CoV-2 main protease (Mpro), with molecular docking studies suggesting that the nitrile group forms a crucial hydrogen bond with the catalytic His41 residue. While the antiviral activity requires further optimization, this finding opens new avenues for the development of broad-spectrum antiviral agents based on this scaffold.

Several pharmaceutical companies have included derivatives of 866019-22-9 in their drug discovery pipelines, as evidenced by recent patent applications (WO2023124567, EP4155294). These patents claim novel derivatives with improved selectivity profiles, particularly for the treatment of non-small cell lung cancer and inflammatory diseases. The structural versatility of this core allows for extensive modifications at multiple positions, enabling fine-tuning of pharmacological properties.

In conclusion, 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile represents a chemically and biologically interesting scaffold with demonstrated potential in multiple therapeutic areas. Ongoing research efforts are focused on further elucidating its mechanism of action, optimizing its drug-like properties, and expanding its applications to other disease targets. The compound's unique combination of synthetic accessibility, structural novelty, and promising biological activity ensures its continued relevance in medicinal chemistry research.

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